4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride
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Overview
Description
4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride is a complex organic compound that features a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of 2,4-diamino-6-chloropyrimidine, which is then reacted with benzylamine derivatives under controlled conditions . The reaction is often carried out in the presence of phosphorus oxychloride and subsequently quenched with ice water. The intermediate is then hydrolyzed at elevated temperatures to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, and various bases and acids for hydrolysis and neutralization . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonyl derivatives, while reduction could lead to amine derivatives .
Scientific Research Applications
4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride involves its interaction with specific molecular targets. It is believed to inhibit dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division . By binding to the enzyme’s active site, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of the target compound.
Minoxidil: Contains a pyrimidine core and is used as a vasodilator.
2-Pyrimidinamine, 4,6-dimethyl-: Another pyrimidine derivative with different biological activities.
Uniqueness
4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride is unique due to its specific structure that allows it to effectively inhibit dihydrofolate reductase in Mycobacterium tuberculosis, making it a promising candidate for anti-tubercular drug development .
Properties
CAS No. |
50699-49-5 |
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Molecular Formula |
C20H21FN6O3S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[[4-(2,4-diamino-6-methylpyrimidin-5-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C20H21FN6O3S/c1-11-9-15(7-8-16(11)31(21,29)30)26-20(28)24-10-13-3-5-14(6-4-13)17-12(2)25-19(23)27-18(17)22/h3-9H,10H2,1-2H3,(H2,24,26,28)(H4,22,23,25,27) |
InChI Key |
LHDKZPJBOZHMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)C3=C(N=C(N=C3N)N)C)S(=O)(=O)F |
Origin of Product |
United States |
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